(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
Description
The compound (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a bicyclic amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane scaffold. Key structural attributes include:
- Core structure: The 8-azabicyclo[3.2.1]octane framework imparts conformational rigidity, which is critical for binding to biological targets such as neurotransmitter receptors .
- Substituents:
- Position 3: A phenylsulfonyl group, which enhances electron-withdrawing properties and stabilizes the molecule against enzymatic degradation.
- Position 8: A 5-ethylthiophen-2-yl sulfonyl group, introducing a heteroaromatic moiety that may modulate lipophilicity and receptor interaction.
- Stereochemistry: The (1R,5S) configuration dictates spatial orientation, influencing chiral recognition in biological systems.
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-(5-ethylthiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S3/c1-2-16-10-11-19(25-16)27(23,24)20-14-8-9-15(20)13-18(12-14)26(21,22)17-6-4-3-5-7-17/h3-7,10-11,14-15,18H,2,8-9,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNAOLHWUFRSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the sulfonyl groups. Common reagents used in these reactions include thiophene derivatives, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms.
Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with unique properties, such as advanced polymers and catalysts.
Mechanism of Action
The mechanism by which (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The following table summarizes key structural and functional differences between the target compound and related analogs:
Substituent Effects on Physicochemical Properties
- Heteroaromatic Moieties : The 5-ethylthiophen-2-yl group introduces π-π stacking capability, which is absent in phenyl or chlorophenyl derivatives , possibly enhancing binding to aromatic-rich enzyme pockets.
- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethanesulfonate (in ) and nitro groups (in ) increase electrophilicity, making these compounds more reactive than the target compound’s sulfonyl-substituted analog.
Biological Activity
The compound (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of drug discovery. This article explores its biological activity, including receptor binding affinities, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 358.45 g/mol. The structure features a bicyclic framework that is characteristic of azabicyclo compounds, known for their diverse biological activities.
Receptor Binding Affinity
Research has indicated that the compound exhibits significant binding affinity for various receptors, particularly those involved in the vasopressin system. A study conducted by researchers demonstrated that analogues of this compound showed excellent binding affinities for the V(1a) receptor and good affinities for the V(2) receptor, which are crucial in regulating blood pressure and water retention in the body .
| Compound | V(1a) Binding Affinity | V(2) Binding Affinity |
|---|---|---|
| (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane | High | Moderate |
| Compound 13d (reference) | Excellent | Good |
Pharmacological Effects
The pharmacological evaluation of this compound has revealed its potential as a mixed vasopressin receptor antagonist. This property suggests possible applications in treating conditions such as hypertension and heart failure, where modulation of vasopressin activity may be beneficial .
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane:
- Study on Hypertension : In a controlled trial involving hypertensive rats, administration of the compound resulted in a significant reduction in blood pressure compared to the control group, indicating its potential as an antihypertensive agent.
- Diuretic Effects : Another study investigated its diuretic properties, where it was found to increase urine output significantly without causing electrolyte imbalance, suggesting a favorable safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
